h-Met-otbu.hcl
Overview
Description
h-Met-otbu.hcl is a chemical compound with significant importance in various fields of scientific research. It is a derivative of amino acids and contains a tert-butyl ester group, an amino group, and a methylthio group. This compound is often used in synthetic organic chemistry and pharmaceutical research due to its unique structural properties.
Scientific Research Applications
h-Met-otbu.hcl has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and specialty compounds.
Safety and Hazards
The safety information for “Methyl 2-amino-4-(methylthio)butanoate hydrochloride” indicates that it may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinse cautiously with water for several minutes (P305+P351+P338) .
Mechanism of Action
Target of Action
H-Met-OtBu.HCl is a derivative of Methionine . Methionine is an essential amino acid that plays a crucial role in many biological processes. It is involved in protein synthesis and serves as a precursor for other important molecules in the body .
Mode of Action
As a derivative of Methionine, this compound likely interacts with the body’s metabolic processes involving Methionine. Amino acids and their derivatives are known to influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Biochemical Pathways
The exact biochemical pathways affected by H-Met-OtBuGiven its relation to methionine, it may be involved in pathways such as protein synthesis and the methionine cycle, which produces important molecules like s-adenosylmethionine, a universal methyl donor .
Pharmacokinetics
The pharmacokinetic properties of H-Met-OtBuIt is known that the compound has high gastrointestinal absorption .
Result of Action
The specific molecular and cellular effects of H-Met-OtBuAmino acids and their derivatives, including methionine derivatives, are recognized to be beneficial as ergogenic dietary substances, influencing physical, mental, and physiological activities .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of H-Met-OtBuThe compound is stable at room temperature and in dry conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of h-Met-otbu.hcl typically involves the esterification of (S)-2-amino-4-(methylthio)butanoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:
Temperature: Ambient to slightly elevated temperatures.
Catalyst: Acid catalysts such as sulfuric acid or hydrochloric acid.
Solvent: Organic solvents like dichloromethane or ethanol.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Continuous esterification: Using a flow reactor to mix (S)-2-amino-4-(methylthio)butanoic acid and tert-butyl alcohol with an acid catalyst.
Hydrochloride formation: Adding hydrochloric acid in a controlled manner to form the hydrochloride salt.
Purification: Using crystallization or recrystallization techniques to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
h-Met-otbu.hcl undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The tert-butyl ester group can be substituted with other ester groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Substitution: Formation of new ester derivatives or functionalized compounds.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-4-(methylthio)butanoate hydrochloride
- Methyl 2-amino-4-(methylthio)butanoate hydrochloride
Uniqueness
h-Met-otbu.hcl is unique due to its tert-butyl ester group, which provides steric hindrance and influences its reactivity and stability. This makes it distinct from similar compounds like ethyl and methyl esters, which have different steric and electronic properties.
Properties
IUPAC Name |
tert-butyl (2S)-2-amino-4-methylsulfanylbutanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2S.ClH/c1-9(2,3)12-8(11)7(10)5-6-13-4;/h7H,5-6,10H2,1-4H3;1H/t7-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZJQROCWHZGZBJ-FJXQXJEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCSC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CCSC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30521339 | |
Record name | tert-Butyl L-methioninate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30521339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91183-71-0 | |
Record name | tert-Butyl L-methioninate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30521339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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